molecular formula C8H5BrF3NO2 B12429102 1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone

1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone

Cat. No.: B12429102
M. Wt: 284.03 g/mol
InChI Key: NCMUYNZMNMROBM-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a trifluoroethanone moiety attached to a pyridine ring

Preparation Methods

The synthesis of 1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxypyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and trifluoroethanone derivatives.

Scientific Research Applications

1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds:

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

1-(2-bromo-5-methoxypyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H5BrF3NO2/c1-15-5-3-13-6(9)2-4(5)7(14)8(10,11)12/h2-3H,1H3

InChI Key

NCMUYNZMNMROBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C(=O)C(F)(F)F)Br

Origin of Product

United States

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